N-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O4S/c1-19-9-11-21(12-10-19)33(31,32)28(24(30)26-16-14-25(2)15-17-26)18-23(29)27-13-5-7-20-6-3-4-8-22(20)27/h3-4,6,8-12H,5,7,13-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNWQMXDBMTJRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCCC3=CC=CC=C32)C(=O)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide typically involves multiple steps:
Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through the Povarov reaction, which involves the cyclization of an aniline derivative with an aldehyde and an alkene under acidic conditions.
Attachment of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where the quinoline derivative reacts with a piperazine derivative in the presence of a suitable base.
Tosylation: The piperazine nitrogen is tosylated using tosyl chloride in the presence of a base such as triethylamine.
Final Coupling: The final step involves coupling the quinoline-piperazine intermediate with a carboxamide derivative under conditions that promote amide bond formation, such as using carbodiimide coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, N-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide may exhibit interesting pharmacological properties. It could be investigated for its potential as an antimicrobial, antiviral, or anticancer agent due to the bioactivity associated with quinoline and piperazine derivatives.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Quinoline derivatives are known for their antimalarial activity, and piperazine derivatives have been used in various therapeutic agents. This compound could be a candidate for drug development targeting specific diseases.
Industry
Industrially, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its structural properties might confer unique characteristics to materials or enhance the efficiency of catalytic processes.
Mechanism of Action
The mechanism of action of N-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can intercalate with DNA, disrupting replication and transcription processes. Piperazine derivatives can interact with neurotransmitter receptors or ion channels, affecting cellular signaling pathways. The exact molecular targets and pathways would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Structural Analogues with Piperazine-Quinoline Hybrids
Key Observations :
Piperazine-Carboxamide Derivatives
Key Observations :
Q & A
Q. What are the standard synthetic protocols for this compound, and how are intermediates characterized?
The synthesis involves multi-step reactions, starting with coupling a 3,4-dihydroquinoline derivative with a tosyl-protected piperazine carboxamide. Key steps include:
- Amide bond formation : Reacting 3,4-dihydroquinoline-1(2H)-yl acetic acid with 4-methyl-N-tosylpiperazine-1-carboxamide using EDCI/HOBt in dichloromethane (DCM) under nitrogen .
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane gradient) isolates intermediates, monitored by TLC.
- Characterization : NMR (¹H/¹³C) confirms regiochemistry; MS validates molecular weight. Purity (>95%) is assessed via HPLC .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- NMR spectroscopy : ¹H NMR identifies proton environments (e.g., dihydroquinoline aromatic protons at δ 6.8–7.2 ppm; piperazine methyl at δ 2.3 ppm) .
- Mass spectrometry (ESI-MS) : Detects [M+H]⁺ ions with <2 ppm mass error .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity, with UV detection at 254 nm .
Q. What are the key structural features influencing its pharmacological potential?
The piperazine core enables hydrogen bonding with biological targets, while the tosyl group enhances metabolic stability. The dihydroquinoline moiety contributes to π-π stacking interactions, critical for binding affinity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
Systematic parameter tuning is required:
- Temperature : Lower temps (0–5°C) reduce side reactions during amide coupling .
- Solvent polarity : DCM minimizes byproduct formation compared to polar aprotic solvents like DMF .
- Catalyst selection : EDCI/HOBt outperforms DCC due to reduced racemization . Yield tracking via LC-MS at each step identifies bottlenecks (e.g., low conversion in carboxamide activation) .
Q. How can computational modeling predict target interactions and guide structural modifications?
- Docking studies : AutoDock Vina screens against targets (e.g., kinase domains), prioritizing poses with lowest ∆G. The tosyl group’s sulfonamide interacts with catalytic lysine residues .
- MD simulations (GROMACS) : Assess binding stability over 100 ns; RMSD <2 Å indicates robust target engagement .
- QM/MM calculations : Optimize substituents (e.g., methyl vs. ethyl on piperazine) to enhance binding entropy .
Q. How should researchers resolve discrepancies in bioactivity data across assays?
- Orthogonal assays : Compare enzyme inhibition (e.g., fluorescence-based) with cell-based viability assays (MTT). Contradictions may arise from off-target effects .
- Buffer conditions : Varying pH (6.5–7.5) or ionic strength (50–150 mM NaCl) can alter binding kinetics. Use SPR to measure real-time affinity under standardized conditions .
Q. What strategies address conflicting NMR data for diastereomeric intermediates?
- 2D NMR (HSQC, COSY) : Resolve overlapping signals; dihydroquinoline CH₂ protons show distinct coupling patterns in NOESY .
- Chiral chromatography : Use Chiralpak IA columns (hexane/isopropanol) to separate enantiomers, confirming stereochemical purity .
Q. How is thermal stability evaluated, and what degradants are formed?
- TGA/DSC : Heating (5°C/min, N₂ atmosphere) reveals decomposition onset >200°C. Major degradants (e.g., de-tosylated piperazine) are identified via LC-MS/MS .
- Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions; monitor by HPLC .
Methodological Notes
- Data contradiction analysis : Always replicate experiments with independent batches and validate assays using positive controls (e.g., known kinase inhibitors in enzyme assays) .
- Advanced purification : Semi-preparative HPLC (C18, 10 µm) resolves co-eluting impurities in final steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
